Acide benzofuran-6-carboxylique

Vue d'ensemble

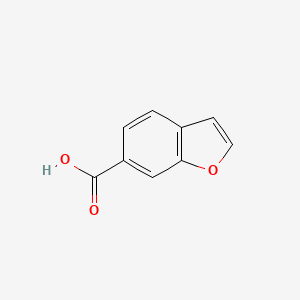

Description

Benzofuran-6-carboxylic acid is a yellow crystalline solid with low solubility in water. It is known for its notable properties such as antimicrobial and antioxidant activity, as well as its versatility in organic synthesis

Applications De Recherche Scientifique

Benzofuran-6-carboxylic acid has various applications in scientific research:

Mécanisme D'action

Target of Action

Benzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, and anti-oxidative activities . Benzofuran-6-carboxylic acid is used as a reagent in the development of LFA-1/ICAM antagonists SAR 118 , which suggests that it may target these proteins.

Mode of Action

Benzofuran compounds, in general, are known for their diverse pharmacological activities . They have been found to interact with various targets leading to changes in cellular functions. For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has a melting point of around 158-162°c and low solubility in water .

Result of Action

Benzofuran-6-carboxylic acid has been suggested to have antimicrobial properties, demonstrating inhibitory effects against certain bacteria and fungi . It also has potential biological activities, including anti-tumor and anti-oxidative effects .

Action Environment

It’s important to note that the compound is a yellow crystalline solid with low solubility in water , suggesting that its bioavailability and stability could be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Benzofuran-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby contributing to the compound’s antioxidant properties. Additionally, Benzofuran-6-carboxylic acid has shown inhibitory effects on certain bacterial enzymes, suggesting its potential as an antimicrobial agent .

Cellular Effects

Benzofuran-6-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that Benzofuran-6-carboxylic acid can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of Benzofuran-6-carboxylic acid involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, Benzofuran-6-carboxylic acid has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition results in the modulation of downstream signaling events, ultimately affecting cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuran-6-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Benzofuran-6-carboxylic acid remains stable under certain conditions, maintaining its biological activity over extended periods. Under specific conditions, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have indicated that prolonged exposure to Benzofuran-6-carboxylic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzofuran-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

Benzofuran-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux and metabolite levels, contributing to its overall biological activity. For example, Benzofuran-6-carboxylic acid can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within the cell. Additionally, it interacts with cofactors such as NADH and FADH2, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, Benzofuran-6-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and efficacy. Studies have shown that Benzofuran-6-carboxylic acid can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of Benzofuran-6-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, Benzofuran-6-carboxylic acid has been found to localize in the mitochondria, where it exerts its effects on cellular metabolism and energy production. This localization is crucial for its role in modulating mitochondrial function and influencing overall cellular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzofuran-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of salicylaldehyde derivatives. For example, the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation can yield benzofuran derivatives . Another method involves the reduction of protected 6-hydroxy-[2H]-benzofuran-3-one, cyclocondensation of 2-(2,4-dihydroxyphenyl)-1-nitroethane via a Nef reaction, and decarboxylation of 6-hydroxybenzofuran-2-carboxylic acid or its ester .

Industrial Production Methods: Industrial production methods for benzofuran-6-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Benzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the C-6 position plays a crucial role in these reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize benzofuran-6-carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce benzofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-6-carboxylic acid derivatives with additional functional groups, while reduction can produce simpler benzofuran compounds.

Comparaison Avec Des Composés Similaires

Benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives and similar heterocyclic compounds:

Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

Coumarin: Another heterocyclic compound with a benzene ring fused to a lactone. Coumarin derivatives have diverse biological activities.

Indole: Contains a nitrogen atom in the heterocyclic ring. Indole derivatives are widely studied for their pharmacological properties.

Benzofuran-6-carboxylic acid is unique due to its specific functional groups and the resulting biological activities, making it a valuable compound in various research fields.

Propriétés

IUPAC Name |

1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHGRQELZPGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591395 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77095-51-3 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzofurancarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Benzofuran-6-carboxylic acid in pharmaceutical synthesis?

A1: Benzofuran-6-carboxylic acid is a crucial building block in the multi-step synthesis of Lifitegrast []. Researchers have developed an improved synthetic process for this compound, aiming for higher efficiency and yield. This is significant because a more efficient synthesis can potentially reduce production costs and increase the accessibility of Lifitegrast for patients suffering from dry eye disease.

Q2: How does the new synthetic route for Benzofuran-6-carboxylic acid compare to previous methods?

A2: The research highlights that the new synthetic route for Benzofuran-6-carboxylic acid avoids the "harsh reaction conditions" used in previous studies []. While the abstract doesn't specify these conditions, it implies that the new method is milder and potentially safer, which is beneficial for large-scale production. Additionally, the new route achieved a higher overall yield (79%) of Lifitegrast compared to the reported yield of 66% from previous methods [], further emphasizing its efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.